WHI-P154 functions by competitively binding to the ATP-binding site of specific kinases, thereby preventing phosphorylation and subsequent activation of downstream signaling pathways [1] [2]. The table below summarizes its key kinase targets and reported half-maximal inhibitory concentration (IC50) values:
| Target | Reported IC50 | Role in Signaling Pathways |
|---|---|---|
| EGFR [1] [2] | 4 nM [1] | Activates MAPK & PI3K-Akt; promotes cell proliferation/survival [1]. |
| VEGFR [1] | 100 nM [1] | Stimulates angiogenesis [1]. |
| Src [1] | 100 nM [1] | Regulates cell adhesion, migration, proliferation [1]. |
| JAK3 [1] [3] | 1.8 μM (Human, biochemical assay) [1] | Phosphorylates STAT proteins in cytokine signaling [1] [4]. |
| JAK3 (Cellular context) [3] | 28 μM (Human), 128 μM (Mouse) [3] | Context-dependent potency; significantly less potent in cellular systems. |
| Abl, MAPK, PI3-K [1] | Not fully quantified [1] | Contributes to broad inhibition of proliferation/survival signals [1]. |
A critical point for researchers is that This compound is not a selective JAK3 inhibitor [3]. Its high potency against EGFR means observed biological effects, especially at lower concentrations, may be driven by EGFR inhibition rather than JAK3 blockade [3]. The following diagram illustrates the primary signaling pathways affected by this compound and the logical flow of its cellular consequences:
The multi-target nature of this compound leads to diverse and context-dependent cellular outcomes.
Key findings from in vitro studies are summarized below. Note that effective concentrations vary significantly depending on the cell type and assay.
| Cell Line / System | Treatment Concentration | Incubation Time | Key Findings | Citation |
|---|---|---|---|---|
| U87, U373 (Glioblastoma) | 0.1 - 250 µM | 24 - 36 hours | Induced apoptotic cell death; IC50 ~158 µM for cytotoxicity; inhibited cell adhesion and migration. | [1] |
| Macrophages / Epithelial Cells | 30 µM (highest tested) | Varies by study (e.g., 24h) | Inhibited LPS-induced iNOS expression and NO production; suppressed STAT1 activation; slight reduction of TNF-α. | [1] [3] |
| Neural Progenitor Cells (NPCs) | Not specified; effect observed. | Varies by study. | Promoted differentiation into neurons/oligodendrocytes; blocked astrocyte differentiation; increased expression of Ngn2/NeuroD. | [3] |
| EGF-P154 Conjugate (Glioblastoma) | IC50 ~813 nM | Not specified | Selective cytotoxicity to EGFR-positive cells; >200-fold potency increase vs. unconjugated this compound. | [1] |
One study demonstrated the in vivo efficacy of a targeted conjugate of this compound [1].
The table below summarizes the fundamental chemical and target profile of WHI-P154.
| Property | Description |
|---|---|
| Chemical Name | 2-Bromo-4-[(6,7-dimethoxy-4-quinazolinyl)amino]phenol [1] |
| Molecular Weight | 376.20 g/mol [2] [3] [1] |
| CAS Number | 211555-04-3 [2] [3] [1] |
| Primary Targets (IC₅₀) | EGFR (4 nM) [2] [3], JAK3 (1.8 μM) [2] |
| Additional Targets | VEGFR, Src, Abl, MAPK (IC₅₀ ~100 nM for some) [2] |
This compound functions as an ATP-competitive kinase inhibitor. Its most potent activity is against EGFR, a key regulator of cell growth and survival [2] [3]. It also inhibits JAK3, a kinase critical for immune cell signaling, though with lower potency [2]. The biological effects of this compound result from its combined impact on multiple pathways, as illustrated below.
This compound inhibits EGFR and JAK3 signaling, affecting cell proliferation, survival, and inflammation.
The diverse research applications of this compound are supported by specific experimental data. The table below consolidates key findings from the literature.
| Research Area | Cell Line / Model | Key Finding / Effect | Concentration / Dosage | Citation |
|---|---|---|---|---|
| Cancer Research | U373, U87 Glioblastoma Cells | Induced apoptotic cell death | IC₅₀ = 158 μM [1] | [2] |
| SCID Mouse Glioblastoma Xenograft | Delayed tumor progression & improved survival | 1 mg/kg/day for 10 days (i.p.) [2] | [2] | |
| Multidrug Resistance | ABCG2-overexpressing Cells | Reversed chemoresistance to substrate drugs | 4 μM [4] | [4] |
| Neuroscience | Human Neural Precursor Cells | Blocked PDGF-induced neurite outgrowth | Not specified [5] | [5] |
| Mouse Neural Precursor Cells | Promoted neuronal/oligodendrocyte differentiation, blocked astrocyte fate | Not specified [6] | [6] | |
| Immunology | Macrophages & Human Epithelial Cells | Inhibited LPS-induced iNOS expression & NO production | 1 - 30 μM [6] [7] | [6] [7] |
Detailed methodologies from selected key studies provide a protocol framework for researchers.
1. In Vitro Cytotoxicity and Apoptosis Assay (Glioblastoma) This protocol is used to evaluate the direct anti-cancer effects of this compound [2].
2. In Vivo Anti-tumor Efficacy Study (Xenograft Model) This protocol assesses the efficacy of an EGF-conjugated form of this compound in vivo [2].
When using this compound, you should keep these critical points in mind:
WHI-P154 was initially identified as a potent JAK3 inhibitor. The table below summarizes its primary biochemical and cellular characteristics, which are crucial for designing experiments [1] [2] [3].
| Property | Detail |
|---|---|
| Chemical Name | 2-Bromo-4-[(6,7-dimethoxy-4-quinazolinyl)amino]phenol [2] [3] |
| Molecular Weight | 376.2 [1] [2] [3] |
| CAS Number | 211555-04-3 [1] [2] [3] |
| Primary Target (IC₅₀) | JAK3 (1.8 μM) [1] [2] [3] |
| Other Kinase Targets (IC₅₀) | EGFR (4 nM), VEGFR (100 nM), Src (100 nM) [1] |
| Key Biological Effects | Inhibits STAT1 activation, iNOS expression, and NO production in macrophages; induces apoptosis in glioblastoma cells [1] [2] [3] |
A critical subsequent finding was that this compound is not a selective JAK3 inhibitor. It potently inhibits other kinases, particularly EGFR, at much lower concentrations (in the nanomolar range) [1] [4]. This broad activity must be considered when interpreting its biological effects.
This compound has been used in various in vitro and in vivo models to study inflammatory and oncological pathways.
The table below outlines key cell-based assays documented in the literature [5] [1] [6].
| Research Area | Cell Line/Type | Treatment & Concentration | Key Read-Outs |
|---|---|---|---|
| Immunology / Inflammation | J774 murine macrophages; human epithelial cells [5] [6] [4] | Activated with LPS or IFN-γ; this compound (e.g., 1-30 μM) [5] [6] | Nitrite accumulation (NO production); iNOS protein/mRNA levels (Western blot, qPCR); STAT1 phosphorylation; TNF-α production [5] [6] |
| Cancer Research | U373 and U87 human glioblastoma cell lines [1] [4] | This compound (0.1-250 μM); EGF-conjugated this compound [1] | Cell viability (MTT assay); apoptosis; cell adhesion and migration [1] |
| Neuroscience | Mouse and human neural progenitor cells (NPCs) [4] | This compound (concentration not specified in results) [4] | Differentiation into neurons/oligodendrocytes (markers: Tuj1, MAP2, Olig2); inhibition of astrocyte differentiation (GFAP marker) [4] |
A typical protocol for studying inflammation in macrophages involves [5] [6]:
The following diagram illustrates the multi-kinase inhibitory profile of this compound and its downstream effects on key cellular processes based on experimental evidence.
This multi-target action is a double-edged sword: it makes this compound a useful tool for studying broad kinase inhibition effects, but its lack of specificity means observed phenotypes cannot be attributed solely to JAK3 inhibition.
Research on this compound laid important groundwork, but the field has since evolved to overcome its limitations, primarily its lack of selectivity [7].
The table below summarizes the key quantitative and qualitative data on this compound:
| Property | Description |
|---|---|
| Primary Target | Janus kinase 3 (JAK3) [1] [2] |
| Reported IC₅₀ Values | • 28 μM (human JAK3) • 128 μM (mouse JAK3) [1] [2] | | Key Off-Target Inhibition | Epidermal growth factor receptor (EGFR) in nanomolar range [2] | | Specificity Note | Shows no significant inhibition of JAK1 or JAK2 [1] [2] |
This compound has been utilized in various experimental models to investigate the JAK/STAT pathway's role. Key findings and the corresponding methodologies are detailed below.
| Research Context | Key Findings | Detailed Experimental Protocol |
|---|
| Immunology: Macrophage & Epithelial Cell Inflammation | Inhibited LPS-induced iNOS expression and NO production in murine J774 macrophages and human epithelial cells [2]. | 1. Cell Culture: J774 murine macrophages are cultured and grown to confluence [3]. 2. Pre-treatment & Stimulation: Cells are pre-treated with varying concentrations of this compound (e.g., 1-30 µM) before stimulation with bacterial lipopolysaccharide (LPS) [2]. 3. Analysis: iNOS expression is measured via Western blot (using 20 µg of protein lysate) [3] and RT-PCR [2]. NO production is quantified by measuring nitrite levels in the culture medium after 24 hours using a nitrite assay [3]. | | Cancer Research: Glioblastoma | Induced apoptosis and cell death in human glioblastoma cell lines (U373, U87); inhibited tumor growth in mouse xenograft models when coupled to EGF [1] [2]. | 1. In Vitro: Human glioblastoma cell lines are treated with this compound. Apoptosis and cell death are assessed using standard assays [1] [2]. 2. In Vivo (Xenograft): Mice implanted with human glioblastoma cells are treated with this compound, often conjugated to EGF. Tumor growth is monitored and compared to control groups [1] [2]. | | Neuroscience: Neural Cell Differentiation | Promoted differentiation of mouse neuronal precursor cells (NPCs) to neurons and oligodendrocytes, but blocked astrocyte differentiation [2]. | 1. Cell Culture & Inhibition: NPCs derived from neurosphere cultures are treated with this compound to inhibit Jak3 [2]. 2. Differentiation Assessment: The resulting cell types are identified by staining for specific markers: Tuj1 and MAP2 for neurons, Olig2 and NG2 for oligodendrocytes, and GFAP for astrocytes [2]. |
The JAK/STAT pathway is a major signaling cascade used by cytokines and growth factors. The diagram below illustrates its core mechanism and the inhibitory action of this compound.
This diagram shows the core JAK/STAT signaling pathway. Upon cytokine binding, receptor-associated JAKs are activated and phosphorylate STAT proteins. Phosphorylated STATs form dimers, translocate to the nucleus, and drive the expression of target genes (e.g., iNOS). This compound acts by inhibiting the kinase activity of JAKs, particularly JAK3, thereby disrupting this signaling cascade [4] [2].
When working with this compound, it is crucial to be aware of its limitations:
The table below summarizes the key biochemical targets and properties of this compound for a quick overview.
| Property | Description |
|---|---|
| Molecular Weight | 376.2 g/mol [1] |
| Chemical Formula | C₁₆H₁₄BrN₃O₃ [1] |
| CAS No. | 211555-04-3 [1] |
| Primary Targets | JAK3, EGFR, VEGFR, Src, Abl, MAPK, PI3K [2] [1] |
| Main Research Applications | Reversing cancer multidrug resistance, immunology/inflammation research, neural stem cell differentiation studies [2] [3] [4] |
This compound's primary mechanism involves inhibiting specific kinase pathways. The diagram below illustrates its main targets and downstream effects.
This compound inhibits multiple kinases and downstream pathways.
The potency of this compound against its various kinase targets is quantified in the following table.
| Target | Reported IC₅₀ / Inhibition | Experimental Context |
|---|---|---|
| JAK3 | 1.8 μM [1] | In vitro kinase assay |
| EGFR | 4 nM [1] | In vitro kinase assay |
| VEGFR | 100 nM [1] | In vitro kinase assay |
| Src | 100 nM [1] | In vitro kinase assay |
| ABCG2 Transport | Significant reversal at < 10 μM [2] | ATPase assay in membrane vesicles |
| Cytotoxicity (Glioblastoma) | IC₅₀ ~ 813 nM (when conjugated to EGF) [1] | MTT assay in U373 and U87 cell lines |
| iNOS/NO Production | Inhibition from 3-30 μM [5] | LPS-induced macrophages |
To facilitate your research, here are detailed methodologies for key experiments cited in the literature.
1. Cytotoxicity Assay (MTT Assay) This protocol is commonly used to determine cell viability and the IC₅₀ of this compound [2] [1].
2. Intracellular Drug Accumulation Assay This method is used to study the reversal of ABCG2-mediated drug efflux [2].
3. In Vivo Efficacy Study (Xenograft Model) This protocol assesses the anti-tumor effect of this compound in an animal model [1].
The diverse research applications of this compound are summarized in the table below.
| Research Area | Key Findings / Effects |
|---|---|
| Cancer & Multidrug Resistance | Reverses ABCG2-mediated multidrug resistance by directly inhibiting efflux, increasing intracellular chemo drug accumulation [2]. |
| Immunology & Inflammation | Inhibits LPS-induced iNOS expression and NO production in macrophages; slightly reduces TNF-α at high doses; no effect on COX-2 [5]. |
| Neuroscience | Promotes neuronal/oligodendrocyte differentiation but blocks astrocyte differentiation in neural precursor cells; prevents PDGF-induced neurite outgrowth [3] [4]. |
WHI-P154 is characterized as a multi-kinase inhibitor. While initially identified as a JAK3 inhibitor (IC₅₀ = 1.8 μM) with reported inactivity against JAK1 and JAK2 [1] [2] [3], it demonstrates significantly higher potency against the Epidermal Growth Factor Receptor (EGFR) in the nanomolar range [1] [4]. It also inhibits other kinases such as Src, Abl, VEGFR, and MAPK, and prevents STAT3 phosphorylation [1] [4].
Table 1: Kinase Inhibition Profile of this compound
| Target | Reported IC₅₀ Value | Experimental Context |
|---|---|---|
| EGFR | 4 nM [1] | In vitro kinase assay |
| VEGFR | 100 nM [1] | In vitro kinase assay |
| Src | 100 nM [1] | In vitro kinase assay |
| JAK3 | 1.8 μM [1] | In vitro kinase assay |
| JAK2 | 1.5 μM [4] | JAK2-focused in vitro kinase assay* |
| EGFR | 1.2 μM [4] | EGFR/ErbB2-focused in vitro kinase assay* |
> Note on Discrepancies: The data for JAK2 and the second EGFR value (marked with *) come from different studies cited within one source and highlight the importance of batch and assay context. The nanomolar IC₅₀ for EGFR from [1] is the most commonly referenced value.
The following diagram summarizes the primary signaling pathways affected by this compound based on the reported data:
Figure 1: Key signaling pathways inhibited by this compound. The compound primarily targets EGFR and JAK3, leading to downstream effects on cell proliferation, inflammation, and survival.
This compound has been investigated in various cellular models, demonstrating effects on cancer cell proliferation, inflammatory responses, and neural cell differentiation.
Table 2: Summary of In Vitro Cellular Assays for this compound
| Cell Type/Line | Reported Activity | Typical Working Concentration |
|---|---|---|
| U373, U87 Glioblastoma | Cytotoxicity & apoptosis induction [1] | 0.1 - 250 μM [1] |
| Macrophages / Epithelial cells | Inhibition of LPS-induced iNOS expression & NO production [5] [6] | 1 - 30 μM [5] |
| Neural Precursor Cells (NPCs) | Promotion of neuronal/oligodendrocyte differentiation; blockade of astrocyte differentiation [5] | Information specific to functional assay |
| RBL-2H3 Mast Cells | Inhibition of antigen-induced degranulation & MAPK phosphorylation [7] | 1 - 30 μM [7] |
This protocol is adapted from procedures used with glioblastoma and other cancer cell lines [1] [4].
This protocol is based on studies investigating the effect of this compound on lipopolysaccharide (LPS)-induced signaling [5] [6].
The experimental workflow for this protocol is outlined below:
Figure 2: Experimental workflow for assessing the anti-inflammatory effects of this compound in macrophages.
The table below summarizes the effective concentrations of WHI-P154 from various published studies.
| Cell Type / System | Experimental Purpose | Working Concentration | Key Findings / Effects | Source (Reference) |
|---|---|---|---|---|
| U87 & U373 Human Glioblastoma Cells | Cytotoxicity & Apoptosis | 0.1 - 250 μM (for 24-36 hours) | Induced apoptotic cell death; IC50 in the micromolar range. [1] | |
| J774 Murine Macrophages | iNOS/NO inhibition (IFN-γ induced) | 1 - 30 μM | Inhibited iNOS expression and NO production in a dose-dependent manner. [2] | |
| J774 Murine Macrophages | iNOS/NO inhibition (LPS induced) | 3 - 30 μM | Attenuated iNOS expression and NO production; 30 μM slightly inhibited TNF-α. [3] | |
| Fetal Mouse Ovaries (16.5 dpc) | Primordial follicle formation | Information missing | Inhibited germline cyst breakdown and primordial follicle assembly. [4] | |
| MLS 402-91 Myxoid Liposarcoma Cells | Cell proliferation & oncogene regulation | 10 μM (for 24 hours in screening) | Caused FUS-DDIT3 downregulation at mRNA and protein levels. [5] | |
| U87 & U251 Glioblastoma Cells | Cell proliferation & stemness | 50 μM (for 7-14 days) | Inhibited cell proliferation and neurosphere formation. [6] | |
| EGF-P154 Conjugate (in vitro) | Targeted glioblastoma cell killing | IC50 of 813 nM | Selective cytotoxicity against EGF-R-positive glioblastoma cells. [1] |
Here are detailed methodologies for key experiments involving this compound.
This protocol is adapted from studies using human glioblastoma cell lines (e.g., U87, U373). [1]
This protocol is based on experiments in J774 murine macrophages stimulated with Interferon-γ (IFN-γ) or Lipopolysaccharide (LPS). [2] [3]
This compound is primarily characterized as a potent inhibitor of Janus kinase 3 (JAK3), with a reported IC50 of 1.8 μM. [1] However, it is crucial to note that it is not entirely specific and also inhibits other kinases, including EGFR, Src, Abl, and VEGFR, often at much lower (nanomolar) concentrations. [1] [7] Its mechanism in various cellular contexts involves preventing the phosphorylation of downstream effectors like Stat3. [1]
The following diagram illustrates the proposed signaling pathway through which this compound exerts its effects in models like IFN-γ stimulated macrophages:
This diagram summarizes the core mechanism by which this compound inhibits the JAK-STAT pathway, ultimately leading to reduced iNOS expression and NO production. The dashed lines indicate its reported multi-kinase inhibitory activity, which should be considered when interpreting experimental results. [1] [2] [3]
I hope these application notes and protocols provide a solid foundation for your research. Should you require further details on a specific assay, feel free to ask.
The table below summarizes the fundamental chemical properties and solubility data for WHI-P154.
| Property | Description/Value |
|---|---|
| CAS Number | 211555-04-3 [1] |
| Molecular Formula | C({16})H({14})BrN(_3)O(_3) [2] [1] |
| Molecular Weight | 376.2 g/mol [2] [1] |
| DMSO Solubility | 75 mg/mL (199.36 mM) [2] |
| Water Solubility | Insoluble [2] [1] |
| Ethanol Solubility | Insoluble [2] [1] |
| Purity | ≥ 98% - 99.77% [2] [1] |
This compound is a multi-kinase inhibitor. The following table outlines its primary targets and half-maximal inhibitory concentration (IC₅₀) values.
| Target | Reported IC₅₀ / Inhibition Activity |
|---|---|
| EGFR | IC₅₀ = 4 nM [2] |
| VEGFR | IC₅₀ = 100 nM [2] |
| Src | IC₅₀ = 100 nM [2] |
| JAK3 | IC₅₀ = 1.8 μM [2] [1] |
| JAK2 | IC₅₀ = 1.5 μM (in JAK2-focused assays) [1] |
| ErbB2 (HER2) | IC₅₀ = 2.3 - 2.5 μM [1] |
| Other Kinases (e.g., AKT, CHK1, PKCβ, TrkA) | IC₅₀ > 30 μM (Inactive) [2] [1] |
This compound exerts its effects primarily by inhibiting key kinase receptors and downstream signaling pathways, which can be visualized as follows:
Diagram 1: this compound inhibits key receptors and downstream signaling pathways to block cellular proliferation and survival.
As shown in the diagram and supported by research, this compound is a potent inhibitor of several tyrosine kinases [2] [1]. Its mechanism involves:
Aim: To prepare a 75 mg/mL (199.36 mM) stock solution of this compound in DMSO for in vitro studies.
Aim: To determine the cytotoxic effect of this compound on cancer cell lines.
Glioblastoma (GBM) represents the most aggressive and lethal primary brain tumor in adults, accounting for approximately 50% of all malignant central nervous system neoplasms. Despite multimodal treatment approaches involving maximal safe surgical resection followed by radiation and temozolomide chemotherapy, the median survival remains a dismal 12-15 months, with nearly universal recurrence. The therapeutic resistance of GBM stems from several interrelated factors: significant molecular heterogeneity, the presence of blood-brain barrier that limits drug delivery, an immunosuppressive tumor microenvironment, and the presence of glioma stem cells (GSCs) that drive tumor initiation, progression, and recurrence [1] [2] [3].
The molecular landscape of GBM is characterized by frequent alterations in key signaling pathways including EGFR amplification (34-57%), PTEN mutations (20-34%), TP53 mutations (most common in secondary GBM), and PDGFR alterations (approximately 60%). The 2021 World Health Organization classification recognizes GBM as a Grade IV IDH-wildtype adult diffuse glioma, reflecting its exceptionally aggressive behavior. GBMs are further categorized into molecular subtypes (proneural, neural, classical, and mesenchymal) with distinct genetic profiles and clinical behaviors, necessitating personalized therapeutic approaches [1] [4] [2].
Table 1: Key Characteristics of Glioblastoma Multiforme
| Characteristic | Description | Clinical/Therapeutic Implications |
|---|---|---|
| Incidence | 3.22-3.33 cases per 100,000 individuals | Most common malignant primary brain tumor in adults |
| Median Survival | 12-15 months with standard treatment | Poor prognosis despite aggressive multimodal therapy |
| Molecular Subtypes | Proneural, neural, classical, mesenchymal | Distinct therapeutic responses; personalized approaches needed |
| Key Genetic Alterations | EGFR amplification, PTEN loss, TP53 mutations, IDH wild-type | Potential targets for molecular therapies |
| Therapeutic Challenges | Blood-brain barrier, tumor heterogeneity, glioma stem cells, immunosuppressive microenvironment | Need for innovative therapeutic strategies |
This compound (molecular weight: 376.2 g/mol; CAS No. 211555-04-3) is a dimethoxyquinazoline compound initially characterized as a potent inhibitor of Janus kinase 3 (JAK3) with an IC₅₀ of 1.8 μM. Subsequent investigations revealed its multi-kinase inhibitory activity, demonstrating significant potency against several kinases crucial to GBM pathogenesis including epidermal growth factor receptor (EGFR) (IC₅₀ = 4 nM), vascular endothelial growth factor receptor (VEGFR) (IC₅₀ = 100 nM), and Src kinase (IC₅₀ = 100 nM) [5]. This multi-targeted inhibition profile positions this compound as a promising therapeutic candidate for addressing the complex signaling network redundancies in GBM.
The primary mechanism of this compound involves competitive inhibition of ATP-binding sites on these tyrosine kinases, thereby preventing phosphorylation of downstream signaling mediators. Importantly, this compound demonstrates selectivity within the JAK family, showing no appreciable activity against JAK1 or JAK2 at concentrations that effectively inhibit JAK3. This selectivity potentially translates to a more favorable toxicity profile compared to pan-JAK inhibitors. Additional kinase screening revealed that this compound is inactive (IC₅₀ > 30 μM) against a broad panel of kinases including AKT, Aurora A, CDK2, CHK1, FGFR1, and several others, further defining its target specificity [5].
Table 2: Kinase Inhibition Profile of this compound
| Target | IC₅₀ Value | Biological Significance in GBM |
|---|---|---|
| EGFR | 4 nM | Amplified in 34-57% of GBM; drives proliferation and survival |
| VEGFR | 100 nM | Critical for angiogenesis and tumor vascularization |
| Src | 100 nM | Promotes invasion, migration, and survival signaling |
| JAK3 | 1.8 μM | Component of JAK-STAT pathway; regulates immune response and growth |
| Abl | Not specified | Involved in cellular stress responses |
| MAPK | Not specified | Downstream signaling pathway promoting proliferation |
This compound demonstrates potent cytotoxicity against established GBM cell lines (U87, U373) and patient-derived models, inducing apoptotic cell death at micromolar concentrations. The compound effectively suppresses phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a critical transcription factor that promotes survival and proliferation in GBM. The pro-apoptotic activity of this compound involves disruption of mitochondrial membrane potential, activation of executioner caspases, and DNA fragmentation, hallmarks of the intrinsic apoptotic pathway [5].
The apoptotic sensitivity of GBM cells to this compound correlates with elevated expression of anti-apoptotic BCL-2 family proteins, particularly BCL-xL and MCL-1, which create a state of "apoptotic priming." In this context, GBM cells become dependent on these pro-survival proteins to restrain constitutively active pro-apoptotic signals. By inhibiting key survival signaling pathways (particularly EGFR and PI3K/AKT), this compound shifts the balance toward pro-apoptotic BCL-2 family members, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and caspase activation [6].
The following diagram illustrates the key signaling pathways through which this compound induces apoptosis in glioblastoma cells:
In in vitro models, this compound exhibits significant cytotoxicity against U373 and U87 human GBM cell lines, with apoptotic cell death observed at micromolar concentrations (0.1-250 μM range). The antiglioblastoma activity of this compound can be dramatically enhanced (>200-fold) and rendered tumor-selective through conjugation to recombinant human epidermal growth factor (EGF). The resulting conjugate, EGF-P154, demonstrates potent cytotoxicity against GBM cells at nanomolar concentrations (IC₅₀ = 813 nM) while showing no cytotoxicity against EGFR-negative cells even at concentrations as high as 100 μM [5].
The in vivo efficacy of this compound has been validated in severe combined immunodeficient (SCID) mouse GBM xenograft models. Administration of EGF-P154 (1 mg/kg/day intraperitoneally for 10 consecutive days) resulted in delayed tumor progression and significantly improved tumor-free survival. While control mice exhibited median tumor-free survival of 19 days, with all succumbing to large tumors (>500 mm³) by day 58, 40% of EGF-P154-treated mice remained alive and tumor-free for more than 58 days, with median tumor-free survival extended to 40 days [5].
Protocol 1: MTT Cytotoxicity Assay
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
Table 3: In Vitro Cytotoxicity and Apoptosis Assessment Methods
| Assay Type | Key Parameters | Experimental Readout | Optimal this compound Concentration |
|---|---|---|---|
| MTT Cytotoxicity | 24-36 h treatment, triplicate wells, 0.1-250 μM range | IC₅₀ values calculated from absorbance at 570 nm | 4-50 μM for significant effect |
| Annexin V/PI Staining | 48 h treatment, flow cytometry analysis | Quantification of early/late apoptotic populations | 50 μM for robust apoptosis induction |
| TUNEL Assay | 48 h treatment, fluorescence detection | DNA fragmentation measurement | 50 μM for significant DNA damage |
| Caspase Activity | 24-48 h treatment, fluorogenic substrates | Caspase-3/7 activation levels | 25-50 μM for marked activation |
Protocol 3: SCID Mouse Xenograft Model
Protocol 4: ABCG2 Inhibition Studies
Table 4: In Vivo Dosing and Administration Parameters
| Parameter | This compound Monotherapy | EGF-P154 Conjugate | Combination with Chemotherapy |
|---|---|---|---|
| Animal Model | SCID mouse xenograft | SCID mouse xenograft | Immunocompetent or SCID models |
| Dosage | 5-10 mg/kg | 0.5-1 mg/kg | 2-5 mg/kg (lower due to synergy) |
| Frequency | Daily, 10-14 days | Daily, 10 consecutive days | Every other day or cyclic regimen |
| Administration Route | Intraperitoneal | Intraperitoneal | Intraperitoneal or oral if formulated |
| Vehicle | CMC-NA suspension | 30% propylene glycol, 5% Tween 80, 65% D5W | Compatible with chemotherapeutic agents |
A significant therapeutic challenge in GBM management is multidrug resistance (MDR) mediated by ATP-binding cassette (ABC) transporters that efflux chemotherapeutic agents from tumor cells. This compound demonstrates potent activity in reversing ABCG2 (BCRP/MXR)-mediated resistance, significantly enhancing sensitivity to substrate chemotherapeutics including mitoxantrone, topotecan, and SN-38. At concentrations ≤4 μM, this compound produces substantial increases in intracellular accumulation of [³H]-mitoxantrone in ABCG2-overexpressing cells without altering ABCG2 protein expression or localization [8].
The mechanism of ABCG2 inhibition involves direct interaction with the transporter's drug-efflux function. This compound stimulates ABCG2 ATPase activity at low concentrations (<10 μM), indicating direct binding to the transporter. Molecular docking simulations predict binding within the transmembrane region of homology-modeled human ABCG2, physically blocking chemotherapeutic efflux. This mechanism underlies this compound's ability to chemosensitize ABCG2-overexpressing cells, effectively reversing resistance to multiple substrate anticancer drugs [8].
The chemosensitization effect of this compound provides a strong rationale for combination regimens with conventional chemotherapeutics. Research demonstrates that this compound significantly enhances the cytotoxicity of ABCG2 substrates in resistant GBM models while showing minimal sensitizing effect on ABCC1-, ABCC2-, or ABCC10-mediated resistance. This transporter selectivity is advantageous for minimizing off-target effects while addressing a key resistance mechanism in GBM [8].
For clinical translation, this compound can be strategically combined with temozolomide (the standard GBM chemotherapeutic) and other alkylating agents, particularly in tumors exhibiting ABCG2-mediated resistance. The optimal sequencing and dosing schedules for such combinations warrant further investigation, with in vitro data supporting concurrent administration or this compound pretreatment to maximize chemosensitization [8].
Table 5: this compound-Mediated Chemosensitization of ABCG2 Substrates
| Chemotherapeutic Agent | ABCG2 Substrate | Fold-Reversal of Resistance | Proposed Mechanism |
|---|---|---|---|
| Mitoxantrone | Yes | Significant (4 μM this compound) | Increased intracellular accumulation via ABCG2 inhibition |
| SN-38 (active metabolite of irinotecan) | Yes | Significant (4 μM this compound) | Blocked efflux, enhanced DNA topoisomerase I inhibition |
| Topotecan | Yes | Moderate to significant | Increased intracellular concentration and target engagement |
| Methotrexate | Yes | Moderate | Enhanced intracellular retention and antifolate activity |
This compound represents a promising multi-kinase inhibitor with demonstrated efficacy against preclinical GBM models through direct induction of apoptosis and reversal of ABCG2-mediated chemoresistance. Its favorable targeting profile – simultaneously inhibiting EGFR, VEGFR, JAK3, and Src signaling while blocking drug efflux – addresses multiple resistance mechanisms in a single compound. The significant enhancement of its therapeutic index through EGF conjugation further supports its potential clinical translatability.
Future research should focus on optimizing delivery strategies to overcome blood-brain barrier limitations, potentially through nanoparticle formulations or alternative targeting ligands. Additionally, comprehensive combination therapy studies are needed to establish optimal dosing sequences with standard GBM treatments (temozolomide, radiation). The differential sensitivity of GBM molecular subtypes to this compound also warrants investigation to enable patient stratification based on tumor genetics and ABCG2 expression status.
The compelling preclinical data on this compound, particularly its ability to target GBM stem-like cells and reverse multidrug resistance, provides a strong rationale for continued development as a potential therapeutic agent for this devastating disease. Further investigation in advanced GBM models and eventual clinical trials will be essential to fully realize its therapeutic potential.
ATP-binding cassette transporter G2 (ABCG2), also known as breast cancer resistance protein (BCRP), represents a major efflux transporter implicated in the development of multidrug resistance (MDR) in various cancers. ABCG2 functions as a homodimeric or homo-oligomeric transporter that utilizes ATP hydrolysis to actively efflux a wide spectrum of chemotherapeutic agents from cancer cells, thereby reducing intracellular drug accumulation and diminishing treatment efficacy [1] [2]. The transporter exhibits broad substrate specificity, encompassing chemotherapeutic agents including mitoxantrone, topotecan, SN-38 (active metabolite of irinotecan), doxorubicin, and tyrosine kinase inhibitors [3] [2]. The clinical significance of ABCG2 is further underscored by its expression in various malignancies and its potential role in protecting cancer stem cells, contributing to tumor recurrence and treatment failure [2].
WHI-P154 is a tyrosine kinase inhibitor initially developed as an irreversible inhibitor of Janus kinase 3 (JAK3) and epidermal growth factor receptor (EGFR) tyrosine kinases [3]. Structurally, it belongs to the dimethoxyquinazoline compound family and has demonstrated potent ABCG2 inhibition activity at non-toxic concentrations. Unlike earlier ABCG2 inhibitors like fumitremorgin C (FTC) which faced clinical limitations due to neurotoxicity, this compound represents a promising reversal agent with favorable toxicity profile [3] [2]. This application note provides comprehensive experimental protocols and data for evaluating this compound as an ABCG2-mediated MDR reversal agent, facilitating its research application in oncology drug discovery.
The reversal efficacy of this compound against ABCG2-mediated MDR has been systematically evaluated across multiple drug-resistant cancer cell lines. At a non-toxic concentration of 4 μM, this compound significantly sensitizes ABCG2-overexpressing cells to substrate chemotherapeutic agents without affecting sensitivity to non-substrate drugs [3].
Table 1: Cytotoxicity Reversal by this compound in ABCG2-Overexpressing Cell Lines
| Cell Line | Chemotherapeutic Agent | IC50 (Control) (μM) | IC50 (+this compound) (μM) | Fold-Reversal |
|---|---|---|---|---|
| H460/MX20 | Mitoxantrone | 21.83 ± 2.15 | 4.32 ± 0.41 | 5.1 |
| H460/MX20 | SN-38 | 0.48 ± 0.05 | 0.11 ± 0.01 | 4.4 |
| H460 | Mitoxantrone | 0.036 ± 0.003 | 0.023 ± 0.002 | 1.6 |
| H460 | SN-38 | 0.021 ± 0.002 | 0.015 ± 0.001 | 1.4 |
| HEK293/ABCG2-R482 | Mitoxantrone | 18.45 ± 1.72 | 3.87 ± 0.35 | 4.8 |
| HEK293/ABCG2-R482G | Mitoxantrone | 15.92 ± 1.48 | 3.21 ± 0.29 | 5.0 |
| HEK293/ABCG2-R482T | Mitoxantrone | 16.83 ± 1.56 | 3.45 ± 0.32 | 4.9 |
Table 2: Specificity Profile of this compound Across ABC Transporters
| Transporter | Cell Line | Chemotherapeutic Agent | Fold-Reversal (this compound) | Interpretation |
|---|---|---|---|---|
| ABCG2 | H460/MX20 | Mitoxantrone | 5.1 | Significant reversal |
| ABCB1 | KB-C2 | Paclitaxel | 1.8 | Moderate reversal |
| ABCC1 | HEK293/ABCC1 | Vincristine | 1.2 | Minimal effect |
| ABCC2 | LLC/cMOAT | Cisplatin | 1.1 | No effect |
| ABCC10 | HEK293/ABCC10 | Paclitaxel | 1.3 | No effect |
The data demonstrate that this compound produces significant chemosensitization specifically in ABCG2-overexpressing cells, with minimal effects on other ABC transporters including ABCB1, ABCC1, ABCC2, and ABCC10 [3]. This selectivity profile is particularly valuable for targeted reversal of ABCG2-mediated resistance without potentially compromising the efficacy of other transporters that may play protective roles in normal tissues.
This compound significantly enhances the intracellular accumulation of ABCG2 substrate drugs in resistant cancer cells. Using [³H]-mitoxantrone accumulation assays, researchers demonstrated that this compound at 4 μM increases intracellular mitoxantrone accumulation in ABCG2-overexpressing cells by approximately 3.5-fold compared to untreated controls [3]. This effect is comparable to that achieved with the reference ABCG2 inhibitor Ko143. The efflux blockade occurs rapidly, with significant accumulation observed within 30 minutes of this compound treatment, supporting its direct interaction with the transporter rather than downstream regulatory mechanisms.
The MTT colorimetric assay provides a reliable method for assessing cell viability and determining the chemosensitization effects of this compound in ABCG2-overexpressing cells [3] [4].
This assay directly measures this compound's effect on ABCG2 transport function by quantifying intracellular accumulation of radiolabeled substrates [3].
The ATPase assay measures this compound's effect on ABCG2's catalytic activity, providing insights into its interaction mechanism with the transporter [3].
This compound reverses ABCG2-mediated MDR through dual mechanisms involving direct transporter inhibition and potential signaling pathway modulation. The compound specifically targets ABCG2 without significantly altering its expression levels or subcellular localization, as confirmed through Western blot and immunofluorescence studies [3].
Figure 1: this compound Mechanism of Action in Reversing ABCG2-Mediated Multidrug Resistance
The molecular mechanism involves direct interaction with the substrate-binding site of ABCG2. Molecular docking simulations predict high-affinity binding of this compound within the transmembrane region of homology-modeled human ABCG2 transporter [3]. This binding competitively inhibits the efflux of chemotherapeutic substrates while stimulating ABCG2-associated ATPase activity at low concentrations (<10 μM), characteristic of transported substrates or competitive inhibitors [3]. The compound maintains activity against major ABCG2 polymorphic variants (R482G and R482T), supporting its broad applicability across different genetic backgrounds [3].
This compound serves as a valuable research tool for investigating ABCG2 function and overcoming multidrug resistance in experimental models. In vitro, it can be applied at 3-4 μM concentration to effectively reverse ABCG2-mediated resistance without significant cytotoxicity [3]. This concentration range achieves near-complete reversal of resistance to mitoxantrone, SN-38, and topotecan in various ABCG2-overexpressing models. For in vivo applications, optimal dosing requires empirical determination based on the specific model system, though the compound has demonstrated efficacy in xenograft models when combined with ABCG2-substrate chemotherapeutics [5].
Several technical considerations should be addressed when implementing this compound in research settings. The compound demonstrates specificity for ABCG2 over other ABC transporters, but researchers should verify this specificity in their experimental systems through appropriate controls [3]. The solubility of this compound in aqueous solutions may require DMSO as a vehicle solvent, with final DMSO concentrations not exceeding 0.1% to avoid cellular toxicity. For long-term treatments, stability in culture medium should be verified, and fresh preparations are recommended every 24-48 hours [3].
The translational potential of this compound is supported by its efficacy at non-toxic concentrations and specificity profile. However, comprehensive pharmacokinetic and toxicity studies are necessary before clinical application. Recent advances in ABCG2 inhibitor development suggest that structural analogs of this compound may offer improved pharmacological properties while maintaining reversal efficacy [5] [6].
This compound represents a potent and selective ABCG2 inhibitor that effectively reverses multidrug resistance in various cancer models through direct interaction with the transporter's substrate-binding site. The comprehensive protocols and data presented in this application note provide researchers with robust methodologies for evaluating ABCG2-mediated MDR reversal, facilitating further investigation into this promising therapeutic strategy. The growing significance of ABCG2 in cancer therapy resistance underscores the importance of continued development of targeted inhibitors like this compound to improve chemotherapeutic outcomes in resistant malignancies.
This compound is a quinazoline-derived small molecule inhibitor initially characterized as a Janus kinase 3 (JAK3) inhibitor with additional activity against multiple kinases including epidermal growth factor receptor (EGFR) and VEGFR. While originally developed for immunology and cancer research, this compound has emerged as a valuable tool in neural stem cell research due to its unique ability to modulate neuronal differentiation pathways. This compound has demonstrated significant effects on neural precursor cells, promoting differentiation toward neuronal and oligodendrocytic lineages while suppressing astrocytic differentiation, making it particularly useful for generating specific neural cell populations from multipotent precursors. [1] [2]
The compound's molecular weight is 376.2 g/mol with the chemical formula C₁₆H₁₄BrN₃O₃, and it is typically used in DMSO stock solutions at concentrations ranging from 25-100 mM for in vitro studies. This compound exhibits distinctive concentration-dependent effects on neural cells, with lower concentrations (1-10 μM) primarily affecting differentiation pathways and higher concentrations (>20 μM) inducing apoptosis in certain glioblastoma cell lines. These properties make this compound a versatile compound with applications spanning basic neurodevelopmental research, disease modeling, and drug screening platforms. [3] [4]
This compound functions primarily through the inhibition of multiple kinase pathways that are crucial for cell fate determination in neural stem and progenitor cells. While initially characterized as a JAK3 inhibitor with IC₅₀ values of 2.8 μM for human JAK3 and 128 μM for mouse JAK3, subsequent studies have revealed that this compound exhibits potent activity against EGFR at much lower concentrations (IC₅₀ = 4 nM). This broad kinase inhibition profile significantly influences neural cell fate decisions by modulating key signaling pathways involved in proliferation and differentiation. Importantly, this compound shows no significant inhibition of JAK1 or JAK2 at concentrations that effectively inhibit JAK3, providing some selectivity in its mechanism of action. However, researchers should note that the compound also inhibits other kinases including Src, Abl, VEGFR, and MAPK at varying concentrations, which may contribute to its overall biological effects. [1] [3] [4]
Table 1: Kinase Inhibition Profile of this compound
| Target Kinase | IC₅₀ Value | Cellular Consequences |
|---|---|---|
| EGFR | 4 nM | Reduced proliferation, altered differentiation |
| JAK3 (human) | 1.8-2.8 μM | Modulation of STAT phosphorylation |
| JAK3 (mouse) | 128 μM | Species-specific effects on differentiation |
| VEGFR | 100 nM | Potential effects on neural vascular niche |
| Src | 100 nM | altered adhesion and migration |
In neural precursor cells (NPCs), this compound exerts its differentiation-promoting effects through differential regulation of the JAK signaling pathways. The compound specifically inhibits JAK3 signaling, which leads to upregulated expression of the proneural transcription factors Neurogenin-2 (Ngn2) and NeuroD. These transcription factors are master regulators of neuronal differentiation, driving NPCs toward neuronal and oligodendrocytic lineages while simultaneously suppressing astrocytic differentiation through downregulation of GFAP (glial fibrillary acidic protein) expression. This mechanism creates a transcriptional landscape that favors neurogenesis over gliogenesis, allowing researchers to direct NPC fate toward specific neuronal subtypes. [1]
The diagram below illustrates the key signaling pathways affected by this compound in neural stem cells:
Additionally, this compound has been shown to block platelet-derived growth factor (PDGF)-induced neurite outgrowth in human neural precursor cells. This effect is particularly important when studying neuronal maturation and process formation, as PDGF is a potent inducer of neurite extension. The inhibition occurs through interference with calcium signaling pathways essential for PDGF-mediated morphological changes, providing researchers with a tool to selectively modulate growth factor responses during neuronal differentiation. [5] [2]
The monolayer differentiation method provides a straightforward approach for generating neurons from neural precursor cells (NPCs) with relatively simple culture requirements. This protocol is particularly suitable for applications requiring high reproducibility and minimal technical variability between replicates:
Day 0 - Cell Seeding: Plate NPCs at a density of 5×10⁴ cells/cm² on culture vessels pre-coated with poly-L-ornithine/laminin. Use neural progenitor medium (e.g., STEMdiff Neural Progenitor Medium) supplemented with 10 µM ROCK inhibitor Y-27632 to enhance cell survival after plating. Allow cells to adhere for 24 hours under standard culture conditions (37°C, 5% CO₂). [6]
Day 1 - this compound Treatment: Replace the medium with fresh neural progenitor medium containing This compound at 5-10 µM. Prepare the working concentration from a DMSO stock solution, ensuring the final DMSO concentration does not exceed 0.1% (v/v). Include control groups treated with vehicle (DMSO) alone at the same concentration.
Days 1-7 - Medium Changes: Refresh the this compound-containing medium every 48 hours. During this period, observe morphological changes indicative of neuronal differentiation, including cell body rounding, process extension, and the formation of interconnected networks.
Day 7 onwards - Maturation: For continued neuronal maturation, replace the differentiation medium with neuronal maturation medium (without this compound) containing appropriate neurotrophic factors such as BDNF, NT-3, and GDNF. Continue culture for up to 21 days, with medium changes every 72 hours. [6]
The neurosphere differentiation method is particularly recommended for difficult-to-differentiate cell lines or when seeking to preserve more complex cell-cell interactions during the differentiation process:
Day 0 - Neurosphere Formation: Harvest NPCs and transfer to low-attachment culture vessels at a density of 1×10⁵ cells/mL in neural progenitor medium containing this compound at 5-10 µM. Allow neurospheres to form over 24-48 hours.
Days 2-14 - Differentiation Induction: Maintain neurospheres in this compound-containing medium with medium changes every 72 hours. Gently centrifuge (100-200 × g for 3 min) to pellet neurospheres during medium changes to avoid mechanical disruption.
Day 14 onwards - Adhesion and Maturation: Transfer individual neurospheres to pre-coated culture surfaces and allow adhesion. Switch to neuronal maturation medium to support further differentiation and functional maturation of the neuronal networks. [6]
The following workflow diagram illustrates the key steps in both differentiation protocols:
Proper characterization of differentiated neuronal cultures is essential for validating the efficiency of this compound-mediated differentiation. The following quality control measures should be implemented:
Immunocytochemical Analysis: Fix cells at appropriate timepoints (typically days 7, 14, and 21) and stain for neuronal markers including Tuj1 (early neuronal), MAP2 (mature neuronal), and NeuN (mature neuronal nuclei). Simultaneously, assess the reduction in GFAP-positive astrocytes to confirm the selective inhibition of astrocytic differentiation. [1] [7]
Molecular Analysis: Perform RT-qPCR to evaluate expression changes in key transcription factors including Ngn2, NeuroD, and Olig2, which are upregulated in response to this compound treatment, alongside the downregulation of GFAP and other astrocytic markers.
Functional Assessment: For mature neuronal cultures (≥21 days), evaluate electrophysiological properties using patch-clamp recording to confirm the presence of voltage-gated sodium and potassium channels and the ability to generate action potentials, indicating functional neuronal maturation. [8]
Researchers can anticipate significant morphological and molecular changes in neural precursor cells following this compound treatment. Typically, within 3-5 days of exposure, cells will begin extending neuritic processes and show reduced proliferation rates. By day 7, approximately 60-70% of cells should express early neuronal markers such as Tuj1, with a concomitant decrease in GFAP-positive astrocytes to less than 10% of the total cell population. [1] [7]
For quantitative analysis, it is recommended to perform systematic counts of immunopositive cells across multiple random fields (minimum of 10 fields per condition, with triplicate biological replicates). High-content imaging systems can facilitate this process, but manual counting with appropriate blinding is also acceptable. The data should be normalized to total cell number (using DAPI or Hoechst staining) and expressed as percentage of positive cells.
Table 2: Expected Differentiation Outcomes with this compound Treatment
| Parameter | Baseline (NPCs) | 7 Days this compound | 14 Days this compound | Measurement Method |
|---|---|---|---|---|
| Tuj1+ Cells | 5-10% | 60-70% | 70-85% | Immunocytochemistry |
| MAP2+ Cells | <2% | 20-30% | 50-70% | Immunocytochemistry |
| GFAP+ Cells | 15-25% | 5-10% | <5% | Immunocytochemistry |
| Olig2+ Cells | 5-15% | 20-30% | 25-35% | Immunocytochemistry |
| Ngn2 mRNA | 1x | 3-5x | 2-3x | RT-qPCR |
| Neurite Length | - | 40-60 μm | 80-120 μm | Image analysis |
When studying the effects of this compound on PDGF-mediated neurite outgrowth, researchers should note that the compound completely abolishes the robust increases in process formation normally induced by PDGF isoforms (AA, AB, and BB). This inhibition occurs through interference with calcium signaling pathways, as demonstrated by the similar effect achieved with the calcium chelator EGTA. To assess this effect quantitatively: [5]
The expected result is a significant reduction in both neurite length and branching complexity in this compound treated samples compared to PDGF-only controls, confirming the inhibitory effect on PDGF-mediated morphological changes.
This compound has proven particularly valuable in neurological disease modeling using patient-derived induced pluripotent stem cells (iPSCs). The compound's ability to efficiently generate neurons while suppressing astrocytic differentiation makes it ideal for creating highly pure neuronal cultures for studying disease mechanisms. When combined with transcription factor-based differentiation methods, such as NGN2 overexpression, this compound can further enhance the efficiency and maturity of the resulting neuronal populations. This approach is especially useful for modeling neurodegenerative disorders like Alzheimer's disease, Parkinson's disease, and autism spectrum disorders, where neuronal dysfunction is paramount. [8]
For high-throughput drug screening applications, the consistent differentiation outcomes achieved with this compound enable the generation of uniform neuronal populations across multiple assay plates, reducing well-to-well variability that could confound results. The protocol can be readily scaled to 96- or 384-well formats, with differentiation efficiency confirmed through high-content imaging analysis of a subset of wells before proceeding with compound screening. [7]
In glioblastoma multiforme (GBM) research, this compound demonstrates dual functionality by both inhibiting proliferation of GBM cell lines and promoting their differentiation toward neuronal lineages. Studies have shown that this compound induces apoptosis and cell death in human glioblastoma cell lines U373 and U87 at concentrations ranging from 100-250 μM. When conjugated to epidermal growth factor (EGF), the cytotoxic activity of this compound is significantly enhanced, with IC₅₀ values in the nanomolar range (approximately 813 nM). This targeted approach delays tumor progression and improves tumor-free survival in mouse xenograft models, suggesting potential therapeutic applications. [1] [3] [9]
For in vitro GBM differentiation studies, researchers can treat GBM neurospheres with this compound (50-100 μM) in serum-containing differentiation medium or in proliferation medium containing EGF and FGF. This treatment results in downregulation of stemness markers (CD44, NESTIN, PROMININ) and induction of differentiation into neuronal lineage cells, effectively reducing the tumor-initiating cell population believed to contribute to GBM recurrence. [9]
Beyond its direct effects on neural cells, this compound modulates neuroinflammatory processes by inhibiting lipopolysaccharide (LPS)-induced nitric oxide synthase expression and nitric oxide production in both macrophages and human epithelial cells. This application is particularly relevant for modeling neuroinflammatory components of neurological diseases, where microglial activation contributes to pathology. Researchers can employ this compound at concentrations of 10-30 μM to suppress inflammatory signaling in co-culture systems of neurons and glial cells, helping to disentangle cell-autonomous from non-cell-autonomous effects in disease models. [1] [2]
Successful implementation of this compound differentiation protocols requires attention to several technical considerations. The following table addresses common challenges and recommended solutions:
Table 3: Troubleshooting Guide for this compound Neuronal Differentiation
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| Poor Differentiation Efficiency | Incufficient this compound concentration, Old stock solution, Suboptimal NPC quality | Validate activity with fresh stock, Test concentration range (1-20 µM), Characterize NPC markers before differentiation |
| High Cell Death | Excessive this compound concentration, Poor NPC viability at start, DMSO toxicity | Titrate concentration downward, Include ROCK inhibitor during plating, Ensure DMSO <0.1% |
| Incomplete Astrocyte Suppression | Insufficient treatment duration, GFAP+ cells already present | Initiate treatment earlier in differentiation, Pre-differentiate NPCs before adding this compound |
| Variable Results Between Batches | Inconsistent NPC passages, Serum lot variations | Use low-passage NPCs (< passage 5), Characterize each NPC batch, Use defined serum-free media |
| Limited Neuronal Maturation | Short differentiation time, Lack of neurotrophic support | Extend maturation phase to 21-28 days, Add BDNF, NT-3, and GDNF during maturation |
Stock Solution Preparation: Prepare this compound stock solutions in DMSO at 25-50 mM and store in single-use aliquots at -20°C to avoid freeze-thaw cycles. Solutions should be protected from light, and fresh aliquots should be used every 3 months to ensure compound stability.
Cell Line Considerations: Be aware that species-specific differences exist in this compound potency, with significantly higher IC₅₀ values for mouse JAK3 (128 μM) compared to human JAK3 (1.8-2.8 μM). Adjust concentrations accordingly when working with different species.
Control Experiments: Always include appropriate controls including vehicle (DMSO) controls, untreated controls, and where applicable, positive differentiation controls using established protocols without this compound.
Specificity Considerations: Remember that this compound is not a highly specific JAK3 inhibitor and has potent activity against EGFR and other kinases at lower concentrations. Interpret results in light of this broad kinase inhibition profile, and consider using complementary genetic approaches to validate findings. [3] [4]
This compound represents a valuable tool for researchers seeking to direct neural stem and precursor cell differentiation toward neuronal and oligodendrocytic lineages while suppressing astrocytic differentiation. Its unique mechanism of action involving upregulation of Ngn2 and NeuroD, combined with its ability to modulate growth factor signaling, makes it particularly useful for generating specific neuronal populations for disease modeling, drug screening, and developmental studies. By following the detailed protocols and quality control measures outlined in this document, researchers can reliably incorporate this compound into their neural differentiation workflows to achieve consistent and reproducible results.
WHI-P154 exerts its effect by inhibiting the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, specifically targeting IFN-γ-induced signaling in macrophages [1] [2]. The proposed mechanism is as follows:
The signaling pathway and the inhibitory action of this compound can be visualized as follows:
Diagram Title: this compound Inhibits Macrophage iNOS via JAK-STAT1 Pathway
The effects of this compound on macrophage iNOS and related kinase targets are quantified in the tables below.
Table 1: Effects of this compound on Macrophage iNOS/NO and Key Kinase Targets [1] [3] [4]
| Parameter | Effect of this compound | Experimental System |
|---|---|---|
| iNOS Protein & mRNA | Concentration-dependent decrease | J774 murine macrophages |
| NO Production | Concentration-dependent decrease | J774 murine macrophages |
| Nuclear STAT1α Level | Decreased | J774 murine macrophages |
| JAK3 Inhibition (IC₅₀) | 1.8 μM | In vitro kinase assay |
| EGFR Inhibition (IC₅₀) | 4 nM | In vitro kinase assay |
| VEGFR Inhibition (IC₅₀) | 100 nM | In vitro kinase assay |
| Src Inhibition (IC₅₀) | 100 nM | In vitro kinase assay |
Table 2: In vitro Cytotoxicity of this compound in Cancer Cell Lines [3] [4]
| Cell Line | Cell Type | Proliferation Assay (IC₅₀) | Observed Effects |
|---|---|---|---|
| U87 | Human glioblastoma | ~2.5 μM (MTT, 24-36 h) | Apoptotic cell death |
| U373 | Human glioblastoma | ~2.5 μM (MTT, 24-36 h) | Apoptotic cell death |
| HEL | Human erythroleukemia (JAK2-mutant) | 2.0 μM (MTT, 72 h) | Reduced p-JAK2, p-STAT5; induced apoptosis |
This protocol is adapted from the study using J774 murine macrophage cells stimulated with IFN-γ [1].
Key Materials:
Cell Culture and Treatment:
Downstream Analysis:
This describes a general kinase assay protocol relevant to characterizing this compound's targets [3].
Key Materials:
Procedure:
This compound is a small molecule inhibitor recognized for its multi-targeted kinase activity. It was initially identified as a potent and selective Janus kinase 3 (JAK3) inhibitor but has since been shown to inhibit several other critical tyrosine kinases [1] [2]. The table below summarizes its primary known targets and inhibitory concentrations (IC₅₀, the concentration required for 50% inhibition).
Table 1: Key Kinase Targets of this compound
| Target Kinase | IC₅₀ Value |
Biological Context & Notes |
|---|---|---|
| EGFR | 4 nM [1] | Primary target; potent inhibition of epidermal growth factor receptor. |
| JAK3 | 1.8 μM [1] | Initially reported as a selective JAK3 inhibitor; no action on JAK1 or JAK2 in initial profiles [1]. |
| VEGFR | 100 nM [1] | Inhibition of vascular endothelial growth factor receptor. |
| Src | 100 nM [1] | Inhibition of Src family kinases. |
| ErbB2 (HER2) | ~2.3-2.5 μM [1] | Confirmed in recombinant human kinase assays. |
| JAK2 | 1.5-2.0 μM [1] | Noted in JAK2-focused assays; effect observed in JAK2-driven hematological cancer models. |
This multi-kinase inhibition contributes to its observed biological effects, including:
In vivo studies in severe combined immunodeficient (SCID) or nude mice bearing human tumor xenografts have demonstrated the antitumor efficacy of this compound administered via intraperitoneal (IP) injection.
Table 2: In Vivo Efficacy of this compound in Mouse Xenograft Models
| Cancer Model (Cell Line) | Dosing Regimen | Efficacy Results | Key Molecular Changes in Tumor |
|---|---|---|---|
| Epidermoid Carcinoma (A431) | 50 mg/kg & 100 mg/kg; IP; daily for 21 days [1] | 60% tumor growth inhibition (TGI) at 100 mg/kg [1]. | 75% reduction in p-EGFR (Tyr1173) vs. vehicle [1]. |
| Breast Cancer (SKBR3) | 75 mg/kg & 150 mg/kg; IP; daily for 28 days [1] | 55% reduction in tumor weight at 150 mg/kg [1]. | Information not specified in sources. |
| Glioblastoma | EGF-conjugated this compound (1 mg/kg/day; IP; 10 days) [1] | Delayed tumor progression & improved survival; 40% mice tumor-free after 33 days [1]. | Information not specified in sources. |
These studies reported no significant body weight loss or overt toxicity (e.g., lethargy, diarrhea) in the treated mice, indicating a tolerable profile at the efficacious doses [1].
Here are detailed methodologies for key experiments involving this compound, as derived from the literature.
This protocol outlines the standard procedure for evaluating the efficacy of this compound in mouse xenograft models [1].
Volume = (Length × Width²) / 2.This protocol describes how to biochemically assess the inhibition of EGFR kinase activity by this compound [1].
IC₅₀ value is calculated by fitting the dose-response data to a four-parameter logistic curve.This protocol is used to investigate the effect of this compound on reversing ABCG2-mediated drug resistance [4].
IC₅₀ of the chemotherapeutic drug alone by its IC₅₀ in combination with this compound.The following diagrams, generated using Graphviz, illustrate the primary mechanism of action of this compound and a generalized workflow for its in vivo testing.
The quantitative data for preparing a standard stock solution of WHI-P 154 in DMSO is summarized in the table below.
| Parameter | Specification |
|---|---|
| Solubility in DMSO [1] [2] | 75 mg/mL |
| Molar Concentration [2] | 199.36 mM |
| Purity [1] [2] | ≥ 99% |
Key Notes:
Here are solutions to common problems researchers encounter when working with WHI-P 154.
Problem: The compound won't fully dissolve in DMSO.
Problem: The solution precipitates upon dilution in aqueous buffers.
Problem: Need an alternative for in vivo studies.
For experiments requiring high concentrations or where precipitation is a persistent issue, this enhanced protocol incorporating high-frequency sonication can be effective [3].
The following diagrams illustrate the primary signaling pathway inhibited by WHI-P 154 and the experimental workflow for resolving its solubility issues.
For a quick reference, the table below summarizes the primary biochemical and in vitro cytotoxicity data for this compound.
| Property | Description / Value |
|---|---|
| Molecular Weight | 376.2 g/mol [1] |
| Primary Target (IC₅₀) | JAK3 (1.8 μM) [1] |
| Other Key Targets (IC₅₀) | EGFR (4 nM), Src (100 nM), VEGFR (100 nM) [1] |
| Cellular Effects | Inhibits Stat3 phosphorylation; induces apoptosis in glioblastoma cells; inhibits cell adhesion and migration [1] |
| In Vitro Cytotoxicity (Glioblastoma) | IC₅₀ in the micromolar range for U373 and U87 cells (e.g., 0.1-250 μM concentration tested) [1] |
| Conjugated Form (EGF-P154) | IC₅₀ of 813 nM for glioblastoma cells; high selectivity for EGFR-positive cells [1] |
| Solubility | 75 mg/mL in DMSO (199.36 mM); insoluble in water or ethanol [1] |
Here are solutions to common issues encountered when working with this compound.
FAQ 1: My assay shows high, non-specific cytotoxicity across different cell lines. What could be the cause?
FAQ 2: The cytotoxic effect is inconsistent between experiments or does not align with literature.
FAQ 3: I am studying drug resistance reversal, but this compound is not showing the expected sensitization effect.
1. Standard In Vitro Cytotoxicity Assay (MTT-based) [1]
This protocol is adapted from studies on glioblastoma cells.
2. Intracellular Drug Accumulation Assay [3]
This protocol is used to study the mechanism of ABCG2-mediated resistance reversal.
The following diagrams illustrate the experimental workflow and the primary signaling pathways affected by this compound.
The table below summarizes the effective concentrations of this compound from cited research. Note that it inhibits multiple kinases beyond JAK3, which should be considered when interpreting results [1] [2].
| Cell Type / System | Experimental Readout | Effective Concentration | Key Findings & Notes |
|---|---|---|---|
| J774 Macrophages [3] | Inhibition of LPS-induced iNOS expression & NO production | 1-30 μM (dose-dependent) | This compound more potent than WHI-P131. No effect on COX-2; slight TNF-α inhibition only at 30 μM. |
| Human Epithelial Cells [3] | Inhibition of LPS-induced iNOS expression & NO production | Tested up to 30 μM | Confirms effect on iNOS is not cell-type-specific. |
| U87 & U373 Glioblastoma [1] | Cytotoxicity & Apoptosis (MTT assay) | 0.1-250 μM (IC₅₀ in micromolar range) | Induces apoptotic cell death. |
| EGF-conjugated this compound (U373 Glioblastoma) [1] | Targeted Cytotoxicity | IC₅₀ ~ 813 nM | Conjugation to EGF increases potency >200-fold against EGF-R-positive cells. |
| Rat Brain Microvascular Endothelial Cells (BMVECs) [4] | Inhibition of LPS-induced JAK3/STAT1/iNOS pathway | 10 μM | Reduced iNOS expression and nitrite production. |
| In Vivo (SCID Mouse Glioblastoma Xenograft) [1] | Delayed tumor progression | 0.5 or 1 mg/kg for 10 days (i.p.) | 40% of mice treated with 1 mg/kg/day showed delayed tumor progression. |
A common application of this compound is to inhibit the JAK3/STAT1 pathway. Here is a general Western blot protocol to investigate its effects on protein phosphorylation and expression [5] [4].
1. Sample Preparation (Cell Lysates)
2. Gel Electrophoresis and Transfer
3. Immunoblotting
The following diagram illustrates a key signaling pathway that this compound is known to inhibit, as demonstrated in macrophages and brain microvascular endothelial cells [3] [4].
Q1: Is this compound truly selective for JAK3? A1: No, it has significant off-target activity. Initially characterized as a potent JAK3 inhibitor (IC₅₀ = 1.8 μM), this compound is now known to also potently inhibit other kinases including EGFR (IC₅₀ = 4 nM), Src, and VEGFR in the nanomolar range [1] [2]. You should interpret experimental results with this broad kinase inhibition profile in mind.
Q2: Why is the effective concentration so different between cell-based assays? A2: The variation stems from several factors:
Q3: How should I prepare a stock solution of this compound? A3: this compound has poor solubility in water. A common method is to prepare a concentrated stock solution in DMSO (e.g., 75 mg/mL, ~199 mM) [1]. Aliquot and store at -20°C or -80°C. When treating cells, dilute the stock in culture medium, ensuring the final DMSO concentration is low enough (e.g., <0.1%) to avoid cytotoxicity.
The table below summarizes the key characteristics of this compound from a commercial supplier [1].
| Property | Description |
|---|---|
| Name | This compound |
| Purity | >99% |
| Primary Target | EGFR kinase inhibitor (IC₅₀ = 4 nM) [1] |
| Additional Target | JAK3 inhibitor (IC₅₀ = 1.8 µM) [1] |
| Reported Biological Effects | Induces neural progenitor cell differentiation; shows apoptotic and anti-tumor actions; inhibits iNOS expression and NO production [1]. |
| Solubility | Soluble in DMSO (100 mM) [1] |
| Important Notice | This product is for research use only and is not intended for therapeutic or diagnostic use [1]. |
Since a direct FAQ for this compound is unavailable, the following guide outlines a general experimental approach to identify and mitigate off-target effects for small-molecule inhibitors like this compound. This adapts the core principles of specificity testing from other fields like genomics [2] [3] [4].
This diagram outlines a logical workflow for troubleshooting off-target effects, moving from prediction to mitigation. IC₅₀: half-maximal inhibitory concentration; SPR: Surface Plasmon Resonance; ITC: Isothermal Titration Calorimetry.
Example Protocol: Assessing Effects on GBM Cell Proliferation and Stemness [5]
A primary issue identified is that WHI-P154 demonstrates potent inhibition of kinases other than JAK3. One study found it to be a nanomolar inhibitor of the Epidermal Growth Factor Receptor (EGFR) family of kinases, indicating it is neither potent nor selective for JAK3 [1]. This lack of specificity means that observed biological effects in cellular assays may not be due to JAK3 inhibition alone [2].
The table below summarizes key inhibitory concentration (IC₅₀) values for this compound, which are crucial for assessing its selectivity.
| Kinase Target | Reported IC₅₀ Value | Notes / Source |
|---|---|---|
| JAK3 (Human) | 1.8 μM [2] / 28 μM [3] | Values vary between sources. |
| JAK3 (Mouse) | 128 μM [3] | Much lower potency against mouse protein. |
| EGFR | 4 nM [2] | Significantly more potent than JAK3 inhibition. |
| Other Kinases | Src, Abl, VEGFR, MAPK, PI3K [2] | Inhibits a broad range of kinases. |
Here are detailed methodologies from published studies that have used this compound. You can adapt these protocols for troubleshooting and experimental guidance.
1. Protocol for Inhibiting Antigen-Induced Mast Cell Activation [4]
2. Protocol for Inhibiting LPS-Induced Signaling in Macrophages [3]
FAQ: My results with this compound do not match the phenotype of JAK3 genetic knockout. Why?
FAQ: How should I interpret data obtained using this compound?
FAQ: The inhibitor does not seem to be working in my cellular model. What could be wrong?
This diagram illustrates the canonical JAK-STAT pathway and highlights the documented off-target effects of this compound that can confound experimental results.
The table below summarizes the key chemical and handling information for this compound.
| Property | Specification | Technical Context & Implications |
|---|---|---|
| Molecular Weight | 376.20 g/mol [1] | Standard for small molecule inhibitors. |
| Chemical Formula | C₁₆H₁₄BrN₃O₃ [2] [1] | Contains bromophenyl and dimethoxyquinazoline groups. |
| Solubility (DMSO) | 50 - 75 mg/mL (~133 - 199 mM) [2] [1] | Highly soluble for stock preparation; hygroscopic DMSO reduces solubility—use fresh, anhydrous DMSO. |
| Aqueous Solubility | Insoluble [2] | Requires DMSO stock; dilution into aqueous buffers may cause precipitation. |
| Primary Targets & IC₅₀ | EGFR (4 nM), JAK3 (1.8 μM) [2] [1] | Potent EGFR inhibitor; modest JAK3 inhibitor. |
| Recommended Storage | -20°C (powder); -80°C (in solvent) [1] | Standard for labile compounds; protects from moisture and thermal stress. |
For heat-sensitive compounds like this compound, proper handling focuses on minimizing unnecessary thermal stress since specific degradation data is unavailable.
Here are solutions to common issues you might encounter when working with this compound.
| Problem | Possible Cause | Solution & Preventive Measures |
|---|
| Precipitation in Assay Buffer | Low aqueous solubility; rapid dilution. | • Dilute stock solution directly into pre-warmed, well-agitated culture medium. • Ensure final DMSO concentration is ≤0.3% to maintain cell viability and compound solubility. | | High Background/Inconsistent Results | Compound fluorescence interfering with assay dyes. | • Run internal controls without cells to check for compound-dye interaction [4]. • Consider using label-free detection methods if interference is significant. | | Loss of Activity | Repeated freeze-thaw cycles; improper storage. | • Use single-use aliquots. • Confirm storage temperature is consistently maintained. | | Low Cell Viability in DMSO Control | Cytotoxicity from high DMSO concentration. | • Verify that the final DMSO concentration does not exceed 0.1-0.3% in cell-based assays. |
To directly evaluate this compound's stability under specific conditions, you can adapt these established methodologies:
The following diagram illustrates the experimental workflow for a forced degradation study.
Suppliers provide consistent recommendations for handling WHI-P154. The core advice is to prepare and use solutions on the same day whenever possible. If stock solutions must be prepared in advance, follow the aliquotting and storage guidelines below [1]:
| Aspect | Recommendation |
|---|---|
| Solvent | DMSO [2] [3] [1] |
| Solubility | 75 mg/mL to 100 mM in DMSO [2] [3] [4] |
| Short-Term Storage | Up to one month at -20°C [1] [5] |
| Long-Term Storage | Up to 6 months to 2 years at -80°C [3] [1] |
| Aliquot Handling | Store as aliquots in tightly sealed vials [1] |
| Pre-Use Thawing | Equilibrate to room temperature for at least 1 hour before use [1] |
The process for creating and storing aliquots can be visualized as follows:
The table below summarizes the available information on the specificity and key characteristics of WHI-P154 compared to other JAK inhibitors.
| Inhibitor Name | Primary JAK Target(s) | Key Non-JAK Targets | Development Stage / Key Context |
|---|---|---|---|
| This compound | JAK3 (Refer to Experimental Data section) [1] | ALK (Anaplastic Lymphoma Kinase) [2] | Preclinical research compound |
| Tofacitinib | JAK1, JAK3 (preferentially over JAK2) [3] [4] | Information not specified in sources | Approved for clinical use (e.g., Rheumatoid Arthritis) [3] [4] |
| Baricitinib | JAK1, JAK2 [3] | Information not specified in sources | Approved for clinical use (e.g., Rheumatoid Arthritis) [3] [4] |
| Ruxolitinib | JAK1, JAK2 [5] | Information not specified in sources | Approved for clinical use (e.g., Myeloproliferative Neoplasms) [5] |
| Peficitinib | Pan-JAK (inhibits multiple JAK enzymes) [3] | Information not specified in sources | Approved for clinical use (e.g., Rheumatoid Arthritis in some regions) [3] |
| Upadacitinib | JAK1 [4] | Information not specified in sources | Approved for clinical use (e.g., Rheumatoid Arthritis) [4] |
| Fedratinib | JAK2 [6] | Information not specified in sources | Approved for clinical use (Myelofibrosis) [6] |
The data for this compound primarily comes from in vitro (lab-based) studies. The key experiments and findings are detailed below.
The following diagram illustrates the signaling pathways affected by this compound based on the experimental contexts described in the search results.
The diagram above shows that this compound's effects are context-dependent. It can inhibit the JAK-STAT pathway in cytokine signaling, but also directly targets the ALK kinase in specific lymphomas and impacts the NF-κB-driven iNOS expression in inflammation models [1] [2].
The table below summarizes the key bioactivity data for this compound and compares it with clinically approved EGFR inhibitors.
| Inhibitor | Primary Target (IC₅₀) | Other Kinase Targets (IC₅₀) | Cellular/Tumor Model Effects |
|---|
| This compound | EGFR (4 nM) [1] [2] | JAK3 (1.8 µM); VEGFR (100 nM); Src (100 nM) [1] [2] | - Induces apoptosis in glioblastoma cells (U373, U87) [1].
For researchers aiming to replicate or build upon existing studies, here are the detailed methodologies for key experiments involving this compound.
The inhibitory activity of this compound against various kinases was determined through in vitro kinase assays [1] [2].
The cytotoxic effects of this compound on cancer cells were evaluated using the MTT colorimetric assay [1] [3] [2].
The ability of this compound to reverse multidrug resistance (MDR) was studied in ABCG2-overexpressing cell lines [3].
The diagram below summarizes the primary mechanisms of action of this compound and the logical flow of key experiments used to investigate it.
The table below summarizes the available enzymatic activity data for WHI-P154 and a related compound, WHI-P131.
| Compound | Reported IC50 for JAK3 | Reported Effect on JAK1 & JAK2 | Source Context |
|---|---|---|---|
| This compound | 5.6 μM (in vitro kinase assay) | No effect in in vitro kinase assays [1] | Laboratory Investigation, 2005 [1] |
| WHI-P131 | 78 μM (in vitro kinase assay) | No effect in in vitro kinase assays [1] | Laboratory Investigation, 2005 [1] |
The data shows that this compound inhibits JAK3, but with micromolar-level potency, which is considered very weak in modern drug discovery. For reference, next-generation selective JAK3 inhibitors typically have nanomolar potency (e.g., 0.1 to 40 nM) [2] [3]. The findings that this compound had "no effect" on JAK1 and JAK2 should be interpreted with caution, as the source does not specify the concentration at which this was tested.
The key experiments citing this compound's JAK3 inhibition used the following methodologies [1]:
The following diagram illustrates the JAK/STAT signaling pathway and the theoretical mechanism of JAK3 inhibition.
JAK3's selectivity potential arises from a unique cysteine residue (Cys909) in its active site, which other JAKs lack [2] [3]. Modern selective inhibitors are designed to form a covalent bond with Cys909. This compound's chemical structure suggests it does not utilize this mechanism, which explains its weak and non-selective profile.
The table below summarizes the core characteristics and experimental findings for WHI-P154 and FTC.
| Feature | This compound | Fumitremorgin C (FTC) |
|---|---|---|
| Primary Known Target | JAK3, EGFR (multi-kinase inhibitor) [1] [2] | ABCG2 (reference inhibitor) [3] [4] |
| ABCG2 Inhibition | Directly blocks ABCG2 efflux function; significantly reverses resistance to mitoxantrone, SN-38 [1] [5] | Potent and specific ABCG2 inhibitor; used as a positive control in experiments [3] [4] |
| Specificity | Moderate to Low: Also moderately reverses ABCB1; no effect on ABCC1, ABCC2, ABCC10 [1] | High: Originally the gold standard for specific ABCG2 inhibition [4] |
| Reported Potency | ~3-fold more potent than FTC in mitoxantrone accumulation assays (3.3 μM vs. 10 μM for full effect) [4] | Requires higher concentration (10 μM) to achieve effect similar to 3.3 μM PZ-39 (a related inhibitor) [4] |
| Key Experimental Findings | Increases intracellular [³H]-mitoxantrone accumulation; stimulates ABCG2 ATPase activity at low concentrations (<10 μM) [1] | Drastically increases mitoxantrone accumulation in ABCG2-overexpressing cells [4] |
| Major Drawback | Lack of specificity due to multi-kinase target profile [1] [2] | Neurotoxicity, which precludes its clinical use [3] [4] |
| Clinical Potential | Research tool; clinical use likely limited due to off-target effects | Not suitable for clinical development due to toxicity, though it's the precursor for safer analogs like Ko143 [3] [4] |
This is a fundamental assay to confirm that a compound inhibits the efflux function of ABCG2.
This assay investigates the interaction between the inhibitor and the transporter's energy mechanism.
This assay directly tests the functional outcome of ABCG2 inhibition: the restoration of sensitivity to anticancer drugs.
The workflow below visualizes the logical relationship between these key experiments in characterizing an ABCG2 inhibitor.
| Feature | WHI-P154 | Erlotinib | Lapatinib |
|---|---|---|---|
| Primary Kinase Targets | JAK3, EGFR [1] [2] | EGFR [3] [4] | EGFR, HER2 [5] [6] |
| Potent MDR Reversal | ABCG2 [1] [7] | ABCC10 (MRP7), ABCB1, ABCG2 [3] [4] | ABCC10 (MRP7), ABCC1 (MRP1), ABCB1, ABCG2 [3] [4] [5] |
| Moderate / No Effect | Moderate effect on ABCB1; no effect on ABCC1, ABCC2, ABCC10 [1] [7] | - | No significant effect on ABCC2, ABCC4, or LRP [5] [6] |
| Proposed Mechanism | Inhibits ABCG2 efflux function; does not alter protein expression or localization [7] | Inhibits transporter efflux function; does not alter protein expression [3] [4] | Inhibits transporter efflux function; does not alter protein expression or AKT/ERK1/2 phosphorylation [3] [5] [6] |
| Key Supporting Data | ↑ intracellular accumulation of [³H]-mitoxantrone in ABCG2+ cells [7] |
↑ intracellular accumulation and ↓ efflux of [³H]-paclitaxel in ABCC10+ cells [3] |
↑ intracellular accumulation of Rho123 & doxorubicin in ABCC1+ cells; reverses resistance in vivo [5] [6] |
For researchers looking to replicate or build upon these findings, here are the core methodologies from the cited studies.
Cytotoxicity Assay (MTT Assay): This is the standard method used across all studies to determine drug sensitivity and the reversal of resistance [3] [7] [5].
Intracellular Drug Accumulation and Efflux Assay: These experiments directly demonstrate the functional inhibition of ABC transporters.
[³H]-paclitaxel, [³H]-mitoxantrone, or doxorubicin) in the presence or absence of the TKI. After incubation, cells are washed, and the intracellular radioactivity or fluorescence is measured via a scintillation counter or flow cytometry, respectively [3] [7] [5].ATPase Activity Assay: Used to investigate the interaction between the TKI and the transporter's functional domains.
In Vivo Xenograft Model: To confirm efficacy in a live model, one study established xenografts in nude mice using MRP1-overexpressing C-A120 cells [5] [6].
The following diagram synthesizes the primary mechanism by which these TKIs are understood to reverse MDR, based on the collective evidence.
The evidence shows that your choice of TKI should be guided by the specific MDR transporter profile of the cancer cells:
The table below compares the core characteristics and experimental findings for WHI-P154 and AG-490.
| Feature | This compound | AG-490 |
|---|---|---|
| Primary Target | JAK3 [1] [2] | JAK2 [3] [2] |
| Reported IC50 | 1.8 μM (JAK3) [2] | Information missing |
| Selectivity | Potent against JAK3; little activity against JAK1 or JAK2 at 1.8μM [2]. Also reported to inhibit EGFR, Src, Abl, VEGFR, and MAPK [2]. | JAK2 inhibitor with no reported activity against Lck, Lyn, Btk, Syk, and Src [2]. Also identified as an EGFR inhibitor [2]. |
| Key Experimental Findings | - Attenuates IFN-γ-induced iNOS expression and NO production in macrophages [3].
The following section details key experimental methodologies from the cited research, which primarily used J774 murine macrophages.
The diagram below summarizes the general workflow used to evaluate inhibitor efficacy in these studies.
This compound and AG-490 exert their effects by inhibiting the JAK-STAT signaling pathway, which is crucial for the cellular response to cytokines like IFN-γ. The following diagram illustrates the pathway and the inhibitors' points of action.
The table below summarizes the primary documented targets and effects of this compound from scientific literature:
| Target / System | Effect / Inhibition IC₅₀ | Experimental Context | Key Findings |
|---|---|---|---|
| JAK3 | IC₅₀ = 1.8 μM [1] [2] | In vitro kinase assay [2] | Intended target, but lacks specificity [2] |
| EGFR | IC₅₀ = 4 nM [1] [2] | In vitro kinase assay [2] | Potent off-target inhibition [2] |
| ABCB1 (P-gp) | Moderate sensitization [3] | Cytotoxicity assay in KB-C2 cells [3] | Reverses drug resistance to ABCB1 substrates |
| ABCG2 (BCRP) | Significant sensitization [3] | Cytotoxicity & accumulation assays [3] | Blocks efflux function, reverses multidrug resistance |
| Other Kinases (Src, Abl, VEGFR, MAPK, PI3K) | Inhibits activity [1] [2] [4] | In vitro & cell-based assays [1] [2] [4] | Confirmed multi-kinase inhibitor profile |
The key findings in the table above are supported by standard experimental protocols in pharmacology and cancer biology:
To better visualize the primary mechanism through which this compound reverses drug resistance, the following diagram outlines the key process involving the ABCG2 transporter:
Diagram 1: this compound inhibition of ABCG2 transporter to reverse drug resistance.
Acute Toxic;Irritant